N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under cyclization conditions.
Substitution reactions: The ethoxy and ethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Final coupling: The oxadiazole intermediate is then coupled with the phenoxyacetamide moiety under suitable conditions to yield the final product.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or ethyl groups can be replaced by other substituents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties. .
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death .
Comparison with Similar Compounds
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its chemical structure and specific activity profile.
2-(4-ethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide: This compound is similar in structure but has different substituents, which may lead to variations in its biological activity and applications.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-14-5-9-17(10-6-14)26-13-18(24)21-20-19(22-27-23-20)15-7-11-16(12-8-15)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |
InChI Key |
UBALLYLNVDZBBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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